molecular formula C12H13NS B1220008 N-Benzyl-1-(thiophen-2-yl)methanamine CAS No. 73325-61-8

N-Benzyl-1-(thiophen-2-yl)methanamine

Cat. No.: B1220008
CAS No.: 73325-61-8
M. Wt: 203.31 g/mol
InChI Key: GEWKIDGKZRKUFB-UHFFFAOYSA-N
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Description

N-Benzyl-1-(thiophen-2-yl)methanamine is an organic compound with the molecular formula C₁₂H₁₃NS It is a derivative of methanamine, where the hydrogen atom is substituted by a benzyl group and a thiophen-2-yl group

Scientific Research Applications

N-Benzyl-1-(thiophen-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine typically involves the reaction of benzylamine with thiophene-2-carbaldehyde. The reaction proceeds through a reductive amination process, where the intermediate imine is reduced to the corresponding amine. Common reducing agents used in this process include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like LiAlH₄, resulting in the formation of the corresponding thiol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or thiophen-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: LiAlH₄, NaBH₄.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophen-2-yl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • N-Benzylthiophen-2-ylamine
  • Thiophen-2-ylmethylamine
  • Benzylamine

Comparison: N-Benzyl-1-(thiophen-2-yl)methanamine is unique due to the presence of both benzyl and thiophen-2-yl groups, which confer distinct chemical and biological properties. Compared to N-Benzylthiophen-2-ylamine, it has an additional methylene group, which may affect its reactivity and binding interactions. Thiophen-2-ylmethylamine lacks the benzyl group, resulting in different chemical behavior and applications. Benzylamine, on the other hand, does not contain the thiophen-2-yl group, making it less versatile in certain synthetic and biological contexts.

Properties

IUPAC Name

1-phenyl-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWKIDGKZRKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933497
Record name 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73325-61-8, 148883-56-1
Record name N-(Phenylmethyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73325-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tifacogin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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